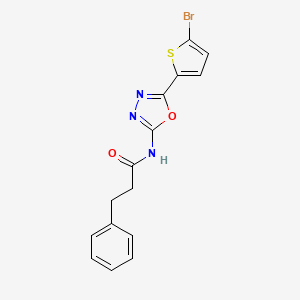

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSBDNPAJWIRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method starts with the preparation of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for 12 hours, followed by the addition of water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structure can be compared to derivatives with similar heterocycles or substituents (Table 1).

Table 1: Structural Comparison of Heterocyclic Propanamide Derivatives

- Heterocycle Impact : The 1,3,4-oxadiazole core in the target compound is more electron-deficient than thiazole (compound 31) or benzimidazole (compound 8), which may alter binding to biological targets.

- Substituent Effects : The 5-bromothiophene group in the target compound contrasts with fluorophenyl (compound 31) or methylisoxazolyl (compound 8), influencing steric bulk and electronic properties.

Physicochemical Properties

Key physicochemical parameters are inferred from structural analogs (Table 3).

Table 3: Comparative Physicochemical Data

- Melting Points : Longer acyl chains in 5a-5d correlate with lower melting points (e.g., 5a: 180–182°C vs. 5d: 143–144°C). The bromothiophene group in the target compound may increase melting point compared to alkyl-substituted analogs.

- Spectral Data : The propanamide moiety in compound 8 shows NHCO stretches at 3265 cm⁻¹, similar to the target compound’s expected profile.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound features a brominated thiophene ring and an oxadiazole moiety, which contribute to its unique properties. The synthesis typically involves several steps:

- Formation of 5-bromothiophene-2-carboxylic acid : Achieved through bromination of thiophene-2-carboxylic acid.

- Cyclization to form the oxadiazole ring : The brominated acid is reacted with hydrazine hydrate to yield the corresponding hydrazide, which is cyclized with acetic anhydride.

- Final acetylation : The oxadiazole derivative undergoes acetylation to produce the final compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and oxadiazole rings have shown effectiveness against various bacterial strains.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(5-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Thiadiazole instead of oxadiazole | Antimicrobial |

| N-(5-(5-chlorothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Chlorine substitution | Antiparasitic |

| N-(5-(5-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Methyl group addition | Antibacterial |

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific cellular pathways. For example, derivatives have demonstrated cytotoxic effects against leukemia cell lines in vitro .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Interaction : It could interact with various receptors influencing cellular signaling pathways.

- Oxidative Stress Modulation : Some studies suggest that it may modulate oxidative stress responses in cells .

Case Studies

Several studies have evaluated the biological activity of related compounds:

-

Study on Antimicrobial Activity : A study demonstrated that compounds with similar structures inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Results : The most effective compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Anticancer Efficacy Assessment : In vitro assays showed that specific derivatives reduced cell viability in cancer cell lines by up to 70% at concentrations of 50 µM.

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological profiles due to the combination of the brominated thiophene and oxadiazole rings.

Table: Comparison of Biological Activities

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| N-(5-Bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Moderate antimicrobial |

| 5-Bromo-2-thienylboronic acid | Bromothiophene moiety | Low anticancer activity |

| N-(5-Chlorothiophen-2-yl)acetamide | Chlorine substitution | High antibacterial activity |

Q & A

Q. Basic

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Identify protons (e.g., oxadiazole C-H at δ 8.2–8.5 ppm) and carbons (e.g., bromothiophene C-Br at ~110 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃BrN₂O₂S: calculated 399.9942) .

What strategies are employed to assess the compound’s bioactivity, particularly in antimicrobial or anticancer contexts?

Q. Advanced

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus; 24–48 hr incubation) .

- Anticancer : MTT assay (IC₅₀ determination in HeLa cells; 72 hr exposure) .

- Mechanistic Studies :

- Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., alkaline phosphatase) to quantify inhibition kinetics .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. Advanced

- Substituent Variation :

- Replace bromothiophene with chloro/nitro analogs to assess halogen effects on potency .

- Modify the phenylpropanamide chain (e.g., methoxy or methyl groups) to enhance lipophilicity and membrane penetration .

- Data Analysis :

- QSAR Modeling : Use Gaussian or MOE software to correlate substituent properties (e.g., Hammett σ) with bioactivity .

What computational methods are utilized to predict binding modes and target interactions?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Simulate interactions with bacterial FabH enzyme (PDB: 1HNJ) to identify key hydrogen bonds (e.g., oxadiazole N with Arg36) .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes (50 ns trajectories; RMSD < 2.0 Å) .

How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

Q. Advanced

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell line passage number, serum concentration) .

- Data Triangulation :

- Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Meta-Analysis : Compare substituent effects across analogs (e.g., bromine vs. chlorine in vs. 8).

What methodologies evaluate the compound’s stability under physiological conditions?

Q. Advanced

- Degradation Studies :

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C; monitor via HPLC at 0, 24, 48 hr .

- Photostability : Expose to UV light (λ = 254 nm; 48 hr) and track decomposition by TLC .

What approaches are used to investigate in vitro toxicity and pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.